

An In-depth Technical Guide to the Chemical Properties of BC-11 Hydrobromide

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Compound of Interest

Compound Name: BC-11 hydrobromide

Cat. No.: B10769038

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, also known by its chemical name (4-((Carbamimidoylthio)methyl)phenyl)boronic acid hydrobromide, is a synthetic small molecule inhibitor of the urokinase-type plasminogen activator (uPA).^{[1][2][3]} This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential applications in cancer research and therapy. The information is presented to support further investigation and development of this compound by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

BC-11 hydrobromide is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | [4] |
| Molecular Formula | C ₈ H ₁₁ BN ₂ O ₂ S·HBr | |
| Molecular Weight | 290.97 g/mol | |
| CAS Number | 443776-49-6 | |
| Appearance | Solid | |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 20 mM in water with gentle warming. | |
| pKa | Data not publicly available. | |
| Melting Point | Data not publicly available. | |
| Storage | Store at -20°C. | |

Biological Activity

BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in cancer progression, including tumor invasion and metastasis.

| Parameter | Value | Cell Line/Enzyme | Reference |
|------------------------|------------------|--|-----------|
| IC ₅₀ (uPA) | 8.2 μM | Urokinase (uPA) | |
| ED ₅₀ | 117 μM (at 72 h) | MDA-MB-231 (human breast adenocarcinoma) | |
| ED ₇₅ | 250 μM (at 72 h) | MDA-MB-231 (human breast adenocarcinoma) | |

Mechanism of Action

BC-11 hydrobromide exerts its biological effects primarily through the inhibition of the uPA/uPAR (urokinase-type plasminogen activator receptor) system. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.

4.1. Inhibition of the uPA/uPAR System

The binding of uPA to its receptor, uPAR, on the cell surface initiates a signaling cascade that promotes cell proliferation, migration, and invasion. **BC-11 hydrobromide** directly inhibits the enzymatic activity of uPA, thereby blocking these downstream effects.

4.2. Induction of Apoptosis

The inhibition of the uPA/uPAR survival pathway by **BC-11 hydrobromide** triggers the intrinsic apoptotic pathway. This process is characterized by:

- **Mitochondrial Membrane Potential Disruption:** Treatment with **BC-11 hydrobromide** leads to a decrease in the mitochondrial membrane potential.
- **Increased Production of Reactive Oxygen Species (ROS):** The compound induces oxidative stress through the generation of ROS.
- **Regulation of Bcl-2 Family Proteins:** The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted towards apoptosis.
- **Caspase Activation:** The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.

Signaling Pathway Diagram``dot

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of intrinsic apoptosis.
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Experimental Protocols

The following are generalized protocols for the determination of the key chemical and biological properties of **BC-11 hydrobromide**.

5.1. Determination of Aqueous Solubility (Shake-Flask Method)

- Preparation of Saturated Solution: An excess amount of **BC-11 hydrobromide** is added to a known volume of purified water in a sealed container.

- **Equilibration:** The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is filtered through a 0.22 µm filter to remove undissolved solid.
- **Quantification:** The concentration of **BC-11 hydrobromide** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5.2. Determination of IC₅₀ (In Vitro Enzyme Inhibition Assay)

- **Reagents and Materials:** Purified human uPA enzyme, a specific fluorogenic or chromogenic substrate for uPA, assay buffer, and a range of concentrations of **BC-11 hydrobromide**.
- **Assay Procedure:**
 - A fixed concentration of uPA is pre-incubated with varying concentrations of **BC-11 hydrobromide** in the assay buffer for a defined period.
 - The enzymatic reaction is initiated by the addition of the substrate.
 - The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
- **Data Analysis:** The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

5.3. Determination of ED₅₀ (Cell Viability Assay)

- **Cell Culture:** MDA-MB-231 cells are cultured in appropriate media and conditions until they reach the desired confluence.
- **Treatment:** Cells are seeded into 96-well plates and allowed to attach. The media is then replaced with fresh media containing a range of concentrations of **BC-11 hydrobromide**.
- **Incubation:** The cells are incubated for a specified period (e.g., 72 hours).

- **Viability Assessment:** Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for ED₅₀ Determination

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